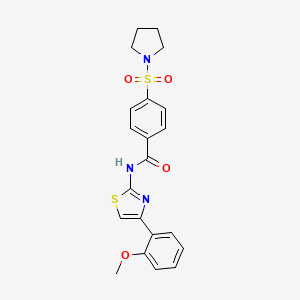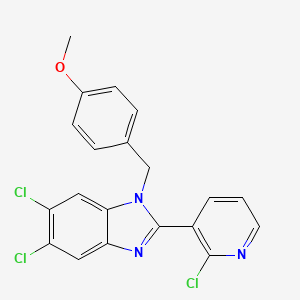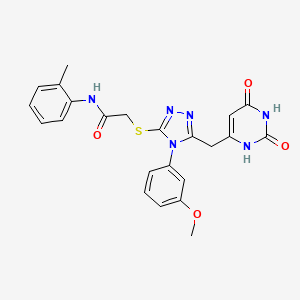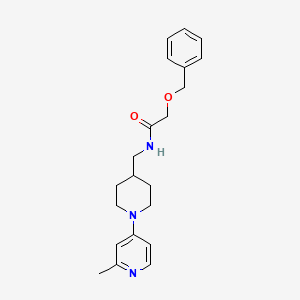
3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H17N5O3S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activities
Research efforts have been directed towards synthesizing novel heterocyclic compounds that incorporate sulfonamide moieties, aiming to exploit their antibacterial properties. For instance, a study explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. This research highlights the potential of sulfonamide derivatives in contributing to the development of new antibacterial compounds (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Role in Corrosion Inhibition
Another application involves the compound's role in corrosion inhibition. A specific study evaluated the influence of related pyridine and pyrazole compounds on steel corrosion inhibition in hydrochloric acid solutions. These findings suggest the potential utility of such compounds in industrial applications to prevent metal corrosion (M. Bouklah, A. Attayibat, B. Hammouti, A. Ramdani, S. Radi, M. Benkaddour, 2005).
Development of Bioactive Sulfonamide Hybrids
Furthermore, the development of sulfonamide-based hybrid compounds has been a significant area of interest. These hybrids demonstrate a range of pharmacological activities, including antibacterial and anti-inflammatory effects. A comprehensive review on two-component sulfonamide hybrids showcases the scientific advancements in synthesizing and characterizing these compounds, underscoring their potential in medicinal chemistry (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, A. Massah, 2022).
Contribution to Material Science
The compound's structural units have also contributed to material science, particularly in the synthesis of complex molecules with unique electronic and optical properties. Research into the electronic effects of sulfonamide groups in self-assembled heterodimetallic compounds highlights the role of these structural motifs in modulating material properties for potential use in optoelectronic applications (C. Edder, C. Piguet, G. Bernardinelli, J. Mareda, C. Bochet, J. Bünzli, G. Hopfgartner, 2000).
properties
IUPAC Name |
3,5-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-11-15(12(2)23-19-11)24(21,22)17-8-10-20-9-6-14(18-20)13-5-3-4-7-16-13/h3-7,9,17H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEIZMGTPZBRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)


amine](/img/structure/B2650837.png)
![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)


![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2650848.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2650851.png)
